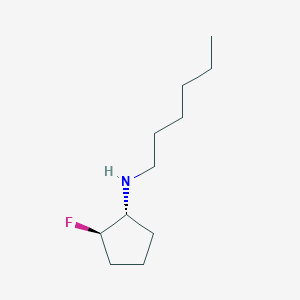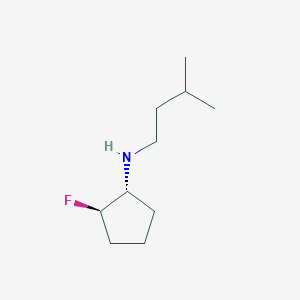
(3,3-ジフルオロピペリジン-1-イル)(ピペリジン-2-イル)メタノン
概要
説明
(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of two piperidine rings, one of which is substituted with two fluorine atoms at the 3-position.
科学的研究の応用
(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of piperidine derivatives with fluorinating agents under controlled conditions. One common method involves the use of 3,3-difluoropiperidine as a starting material, which is then reacted with piperidin-2-ylmethanone in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
作用機序
類似化合物との比較
Similar Compounds
(3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone: Similar in structure but with a different substitution pattern on the piperidine ring.
(3,3-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone: Another structural analogue with potential differences in reactivity and biological activity.
Uniqueness
(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogues. This uniqueness makes it a valuable compound for further research and development.
特性
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQMKQSBPWCYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)



![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)
![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)

![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)
![tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531869.png)




